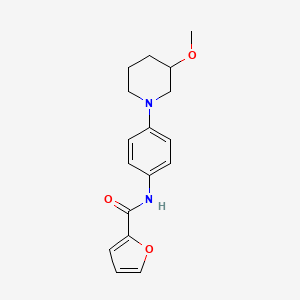

N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-2-carboxamide

Description

Historical Context of Piperidine-Based Carboxamide Derivatives in Medicinal Chemistry

Piperidine carboxamides have emerged as critical scaffolds in drug discovery due to their versatility in modulating biological targets. Early innovations include TAK-220, a piperidine-4-carboxamide CCR5 antagonist developed for HIV-1 treatment, which demonstrated high binding affinity (IC₅₀ = 3.5 nM) and potent inhibition of viral replication (EC₅₀ = 1.1 nM) in clinical isolates. Similarly, piperidine carboxamides like compound 1 were optimized as anaplastic lymphoma kinase (ALK) inhibitors, achieving IC₅₀ values of 0.174 μM in enzyme assays while maintaining selectivity over insulin-like growth factor-1 receptor (IGF1R). These successes underscore the scaffold’s adaptability in addressing both infectious diseases and oncology.

The evolution of piperidine derivatives has been guided by SAR studies focusing on substituent effects. For instance, introducing polar groups such as carbamoyl or methoxy moieties into the piperidine ring improved metabolic stability in human hepatic microsomes. This strategy reduced lipophilicity while preserving target engagement, as seen in the transition from lead compound 5f (IC₅₀ = 5.8 nM) to optimized derivative 5m (IC₅₀ = 0.42 nM). Such modifications highlight the scaffold’s capacity for fine-tuning pharmacokinetic and pharmacodynamic properties.

Table 1: Key Piperidine Carboxamide Derivatives and Their Biological Activities

| Compound | Target | IC₅₀/EC₅₀ | Key Modification | Reference |

|---|---|---|---|---|

| TAK-220 | CCR5 | 3.5 nM | 4-Carbamoylbenzyl | |

| ALK Inhibitor 1 | ALK Kinase | 0.174 μM | Piperidine carboxamide | |

| NCGC2955 | HCoV NL63 | 1.2 μM | 3-Methoxypiperidine |

Structural Significance of the 3-Methoxypiperidine Moiety

The 3-methoxypiperidine group in N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-2-carboxamide plays a pivotal role in modulating molecular interactions. Methoxy substituents on piperidine rings enhance metabolic stability by reducing oxidative degradation pathways, as demonstrated in HIV-1 inhibitors where methoxy groups increased microsomal half-lives by 2–3 fold. Additionally, the methoxy group’s electron-donating properties improve solubility, addressing challenges associated with highly lipophilic compounds.

X-ray crystallography studies of related piperidine carboxamides reveal that the 3-methoxy group induces conformational changes in target proteins. For example, ALK inhibitors adopt DFG-shifted conformations that expand hydrophobic binding pockets, enabling deeper penetration into kinase domains. This structural adjustment correlates with improved inhibitory potency and selectivity, as seen in compound 5m ’s 29% oral bioavailability in monkeys.

Synthetic Considerations:

The tert-butyl 2-methoxypiperidine-1-carboxylate precursor (CAS 195964-51-3) is critical for introducing the 3-methoxy group. Its synthesis involves nucleophilic substitution reactions, where piperidine is functionalized with methoxy and tert-butyl groups under controlled pH conditions. Subsequent deprotection and coupling with phenyl furan-2-carboxamide yield the final compound.

Role of Furan-2-Carboxamide in Bioactive Compound Design

Furan-2-carboxamide derivatives are renowned for their broad-spectrum bioactivity, attributed to the furan ring’s planar structure and hydrogen-bonding capacity. In N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-2-carboxamide, the furan-2-carboxamide moiety facilitates interactions with bacterial LasR receptors, inhibiting quorum sensing in Pseudomonas aeruginosa (58% biofilm inhibition at 10 μM). Molecular docking studies suggest that the furan oxygen forms hydrogen bonds with LasR’s Tyr56 residue, mimicking natural autoinducers.

Table 2: Biological Activities of Furan-2-Carboxamide Derivatives

The furan scaffold’s bioisosteric versatility is evident in its replacement of labile furanones, which retains activity while improving synthetic feasibility. For instance, carbohydrazide derivatives of furan-2-carboxamide maintain antibiofilm efficacy but exhibit enhanced stability under physiological conditions. This adaptability positions furan-2-carboxamides as privileged structures in antimicrobial and anti-inflammatory drug development.

Mechanistic Insights: The carboxamide group in furan derivatives participates in key hydrogen-bonding networks with biological targets. In LasR inhibition, the carboxamide’s NH group interacts with Asp73, stabilizing the antagonist-receptor complex. Similarly, in COX-2 inhibition, diaryl furanones mimic arachidonic acid’s binding mode, with the furan oxygen coordinating to Tyr385. These interactions underscore the scaffold’s utility in designing high-affinity ligands.

Properties

IUPAC Name |

N-[4-(3-methoxypiperidin-1-yl)phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-21-15-4-2-10-19(12-15)14-8-6-13(7-9-14)18-17(20)16-5-3-11-22-16/h3,5-9,11,15H,2,4,10,12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDRJHQMLSZENQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-2-carboxamide involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Preparation of 3-methoxypiperidine: This can be achieved through the methylation of piperidine.

Formation of the phenyl intermediate: The phenyl group is introduced through a substitution reaction.

Coupling with furan-2-carboxylic acid: The final step involves the coupling of the phenyl intermediate with furan-2-carboxylic acid to form the desired compound.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl and furan rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-2-carboxamide is utilized in several scientific research fields:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Enzyme Inhibition

- SARS-CoV 3CLpro Inhibition: ML18829 (tert-butyl/pyridin-3-yl derivative) achieves 85–90% inhibition at 10–50 µM, acting as a non-covalent inhibitor. This contrasts with the methoxypiperidine compound, which lacks direct antiviral data but shares structural motifs with protease inhibitors .

- Urea Transport Inhibition: Nitro-substituted derivatives (e.g., 2J) show potent diuretic activity, attributed to urea transporter blockade. The methoxypiperidine analog’s absence of a nitro group may redirect its mechanism toward other targets .

Cancer and Chemoprevention

Antimicrobial Activity

- Antibacterial Derivatives: 5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide (6b) exhibits superior antibacterial activity due to the trifluoromethyl-sulfamoyl group, which is absent in the methoxypiperidine compound .

Biological Activity

N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-2-carboxamide is a synthetic compound that has attracted attention in pharmacology and medicinal chemistry due to its structural similarities to known opioids, particularly fentanyl derivatives. Its unique combination of a furan ring, piperidine moiety, and carboxamide group positions it as a potentially significant molecule in the development of new analgesics.

Chemical Structure and Properties

- IUPAC Name : N-[4-(3-methoxypiperidin-1-yl)phenyl]furan-2-carboxamide

- Molecular Formula : C17H20N2O3

- Molecular Weight : 300.35 g/mol

- CAS Number : 1796970-95-0

N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-2-carboxamide functions primarily as an opioid receptor agonist. It binds to the mu-opioid receptors (MOR), leading to:

- Analgesic Effects : Activation of MOR results in pain relief.

- Euphoria : Similar to other opioids, it may induce feelings of euphoria, which can lead to misuse.

- Biochemical Pathways :

- Inhibition of adenylate cyclase activity.

- Decrease in intracellular cyclic AMP (cAMP) levels.

- Opening of potassium channels, leading to hyperpolarization of neurons and reduced neurotransmitter release.

Pharmacokinetics

While detailed pharmacokinetic data for N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-2-carboxamide is limited, its structural characteristics suggest it may exhibit rapid absorption and distribution similar to other synthetic opioids. The metabolism pathways and excretion routes require further investigation.

Analgesic Properties

Research indicates that compounds structurally related to N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-2-carboxamide exhibit potent analgesic effects. For example, studies have shown that modifications in the piperidine ring can significantly enhance binding affinity and analgesic potency at opioid receptors.

Case Studies

- Study on Fentanyl Analogues : A comparative study on various fentanyl analogues demonstrated that modifications in the side chains can lead to substantial changes in potency and receptor selectivity. N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-2-carboxamide was noted for its favorable binding profile compared to traditional opioids.

- Receptor Binding Studies : In vitro assays have shown that this compound exhibits high affinity for mu-opioid receptors, suggesting potential efficacy in pain management therapies.

Comparison with Similar Compounds

| Compound Name | Structure | Key Properties |

|---|---|---|

| N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-2-carboxamide | Structure | Strong mu-opioid receptor agonist |

| Furanylfentanyl | Structure | Related structure, known for high potency |

| N-(4-(3-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide | - | Similar activity profile with variations in side chains |

Research Applications

N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-2-carboxamide is being explored for various applications:

- Pain Management : Due to its opioid-like effects, it may serve as a candidate for developing new analgesics.

- Receptor Studies : Its ability to bind selectively to opioid receptors makes it valuable for research into receptor dynamics and drug development.

- Synthetic Chemistry : As a versatile building block, it can be used in the synthesis of more complex pharmaceutical agents.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-2-carboxamide and its analogs?

- Methodological Answer : The compound can be synthesized via coupling reactions between furan-2-carboxylic acid derivatives and substituted aniline intermediates. For example, general procedures (e.g., Procedure A/B) involve activating the carboxylic acid (e.g., using HATU or EDCI) and reacting it with a 4-(3-methoxypiperidin-1-yl)aniline precursor under inert conditions. Solvents like DMF or THF are used, with yields optimized by controlling temperature (0–25°C) and stoichiometry . Purification often involves column chromatography or recrystallization from ethanol or methanol.

Q. How can nuclear magnetic resonance (NMR) spectroscopy validate the structural integrity of this compound?

- Methodological Answer : Key NMR signals include:

- ¹H NMR : Aromatic protons from the furan ring (δ 6.3–7.6 ppm), methoxy groups (δ ~3.3 ppm), and piperidine protons (δ 1.5–3.5 ppm). Coupling constants (e.g., J = 3.6 Hz for furan protons) confirm substitution patterns.

- ¹³C NMR : Carbonyl signals (δ ~160 ppm for the carboxamide), aromatic carbons (δ 110–150 ppm), and methoxy carbons (δ ~55 ppm).

- Comparative analysis with analogs (e.g., benzofuran-2-carboxamide derivatives) helps resolve ambiguities .

Q. What solvent systems and chromatographic techniques are effective for purification?

- Methodological Answer : Reverse-phase HPLC (C18 columns) with acetonitrile/water gradients is preferred for high-purity isolation. For bulk purification, silica gel chromatography using ethyl acetate/hexane (1:3 to 1:1) or dichloromethane/methanol (9:1) systems is effective. Recrystallization from chloroform/methanol mixtures (e.g., 4:1) yields crystalline solids suitable for X-ray diffraction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target binding?

- Methodological Answer : Key modifications include:

- Piperidine substituents : Introducing electron-withdrawing groups (e.g., Cl, F) at the 3-position of the piperidine ring enhances metabolic stability (e.g., analogs with 2,3-dichlorophenyl groups showed improved half-lives) .

- Furan ring substitution : Replacing furan with thiophene or benzofuran alters π-π stacking interactions, as seen in SARS-CoV 3CLpro inhibitors like ML188 .

- Amide linker : Incorporating tert-butyl groups on the phenyl ring (e.g., N-(tert-butyl)phenyl derivatives) improves hydrophobic interactions in enzyme pockets .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme inhibition : Fluorescence-based assays (e.g., SARS-CoV 3CLpro inhibition using FRET substrates) .

- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2), with IC₅₀ values calculated via nonlinear regression .

- Receptor binding : Radioligand displacement assays (e.g., NPFF1R/NPFF2R binding using [¹²⁵I]Tyr-NPFF) .

Q. How can contradictory biological data across studies be systematically addressed?

- Methodological Answer :

- Control experiments : Verify assay conditions (e.g., pH, temperature, solvent concentration) to rule out artifacts. For example, DMSO >1% can denature proteins .

- Orthogonal validation : Cross-check results using SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell lines to confirm target specificity .

- Meta-analysis : Compare datasets from analogs (e.g., furan vs. benzofuran carboxamides) to identify structural determinants of activity .

Q. What computational tools are effective for predicting the binding mode of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB: 6WQF for SARS-CoV 3CLpro) to model interactions .

- MD simulations : GROMACS or AMBER simulations (50–100 ns) assess stability of ligand-receptor complexes, with binding free energy calculated via MM-PBSA .

- ADMET prediction : SwissADME or ADMETLab 2.0 evaluates bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Q. What strategies enhance the metabolic stability of furan-2-carboxamide derivatives?

- Methodological Answer :

- Bioisosteric replacement : Substitute metabolically labile groups (e.g., methoxy → trifluoromethyl) to reduce oxidative degradation .

- Steric shielding : Introduce bulky groups (e.g., tert-butyl) near susceptible sites (e.g., piperidine nitrogen) to block cytochrome P450 access .

- Prodrug design : Mask polar groups (e.g., carboxamide → ester) to improve oral bioavailability, as demonstrated in kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.